Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group, a piperazine ring, and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate typically involves the reaction of 4-methylpiperazine with methyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The nicotinate moiety may also contribute to its biological effects by influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A compound with a similar piperazine ring structure, used in the treatment of schizophrenia.
Imatinib: Contains a piperazine ring and is used as a therapeutic agent for chronic myelogenous leukemia.
Uniqueness
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific combination of a nicotinate moiety and a methyl-substituted piperazine ring. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-8-12(14-9-11(10)13(17)18-3)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
XRMNHOGTTAQXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.